molecular formula C21H19ClN2O5S B10816303 N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide

Cat. No.: B10816303
M. Wt: 446.9 g/mol
InChI Key: UIAGAOWWUHAHJQ-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a structurally complex acetamide derivative featuring a benzodioxole moiety, a substituted oxazole ring, and a sulfinyl functional group. The sulfinyl (-S(O)-) group enhances polarity compared to sulfanyl (-S-) analogs, influencing solubility and oxidative stability. This compound’s structural attributes make it relevant for pharmaceutical and materials science research, particularly in contexts requiring precise intermolecular interactions .

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]acetamide

InChI

InChI=1S/C21H19ClN2O5S/c1-13-17(24-21(29-13)15-3-5-16(22)6-4-15)10-30(26)11-20(25)23-9-14-2-7-18-19(8-14)28-12-27-18/h2-8H,9-12H2,1H3,(H,23,25)

InChI Key

UIAGAOWWUHAHJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C23H16ClN3O5C_{23}H_{16}ClN_{3}O_{5} with a molecular weight of 449.8 g/mol. The IUPAC name for this compound is:

5 1 3 benzodioxol 5 ylmethylamino 2 5 4 chlorophenoxy methyl furan 2 yl 1 3 oxazole 4 carbonitrile\text{5 1 3 benzodioxol 5 ylmethylamino 2 5 4 chlorophenoxy methyl furan 2 yl 1 3 oxazole 4 carbonitrile}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exert its effects by:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
  • Antimicrobial Activity : Research indicates moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds bearing similar structural motifs. For instance, derivatives containing the benzodioxole moiety have been linked to apoptosis induction in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

Research highlights the neuroprotective properties of compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-{...}, particularly in models of acute cerebral ischemia. In vivo studies showed that these compounds significantly prolonged survival times in mice subjected to ischemic conditions, indicating potential for treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialModerate activity against Salmonella typhi
NeuroprotectiveProlonged survival in acute cerebral ischemia
Enzyme InhibitionStrong AChE and urease inhibition

Synthetic Routes

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-{...} involves multi-step organic reactions starting from readily available precursors like catechol and 4-chlorophenol. Key steps include:

  • Formation of Benzodioxole : Cyclization of catechol with formaldehyde.
  • Oxazole Ring Formation : Constructed through cyclization reactions involving appropriate nitriles and amines.
  • Functional Group Transformations : Various substitutions and modifications to enhance biological activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds containing the benzodioxole moiety. For instance, derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide have shown promising results against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated a series of sulfonamide derivatives for their anticancer activity against the NCI-60 cell line panel. The most effective compounds demonstrated low micromolar GI50 levels across multiple tumor types, including lung and breast cancers . This suggests that similar compounds may possess comparable efficacy.

Enzyme Inhibition

The compound has also been examined for its inhibitory effects on key enzymes involved in disease processes.

α-Glucosidase and Acetylcholinesterase Inhibition

Research indicates that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease, respectively. A study reported that newly synthesized compounds exhibited significant inhibitory activity against these enzymes, highlighting their potential as therapeutic agents .

Antimicrobial Properties

Beyond anticancer applications, there is growing interest in the antimicrobial properties of this compound.

Case Study: Broad-Spectrum Antimicrobial Activity

Research has shown that certain derivatives exhibit antimicrobial effects against a range of pathogens, including Mycobacterium tuberculosis. These findings underscore the potential of benzodioxole-containing compounds as broad-spectrum antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Structural Feature Biological Activity
Benzodioxole moietyAnticancer activity
Sulfinyl groupEnzyme inhibition
Chlorophenyl substitutionEnhanced potency against specific targets

The presence of these functional groups contributes significantly to the compound's overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences between the target compound and related acetamide derivatives (Figure 1):

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name (Source) Core Heterocycle(s) Key Substituents Functional Groups Molecular Weight (g/mol)
Target Compound 1,3-Oxazole 4-Chlorophenyl, Methyl, Benzodioxolmethyl Sulfinyl, Acetamide Not explicitly provided
Compound¹ Pyrazole/1,2,4-Oxadiazole 4-Methoxyphenyl, Methylsulfanyl Sulfanyl, Acetamide Not provided
Compound² 1,3,4-Thiadiazole Trifluoromethylphenyl, Methoxybenzylsulfanyl Sulfanyl (×2), Acetamide Not provided
Compound³ Quinazolinone 4-Methylphenyl Sulfanyl, Acetamide 445.49

¹ 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ² N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide ³ N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Heterocyclic Core Variations
  • Oxazole (Target Compound): The 1,3-oxazole ring provides a planar, electron-deficient system, favoring π-π stacking and hydrogen bonding.
  • Pyrazole/Oxadiazole (): The pyrazole-oxadiazole fusion offers multiple hydrogen-bonding sites (e.g., amino and oxadiazole N-atoms), while the 4-methoxyphenyl group donates electrons, increasing solubility .
  • Thiadiazole () : The 1,3,4-thiadiazole core with dual sulfanyl groups may improve chelation properties, and the trifluoromethyl group enhances metabolic resistance and lipophilicity .
  • Quinazolinone (): The quinazolinone system is rigid and polar, with a ketone oxygen capable of strong hydrogen bonding.
Functional Group Analysis
  • Sulfinyl vs. Sulfanyl : The target compound’s sulfinyl group increases polarity and oxidative stability compared to sulfanyl-containing analogs (e.g., –4), which are more prone to oxidation but may exhibit higher membrane permeability .
  • Substituent Effects :
    • Chlorophenyl (Target) : Electron-withdrawing, enhancing electrophilic reactivity.
    • Methoxyphenyl () : Electron-donating, improving solubility but reducing metabolic stability.
    • Trifluoromethyl () : Highly electronegative, improving bioavailability and resistance to enzymatic degradation .
Implications for Crystallography and Material Properties

Structural determinations using SHELX and ORTEP tools confirm the configurations of these compounds. Hydrogen-bonding patterns (e.g., benzodioxole O-atoms in the target compound vs. quinazolinone ketones in ) influence crystal packing and solubility . The sulfinyl group in the target compound may form stronger hydrogen bonds (S=O···H-N) than sulfanyl analogs, affecting crystallinity .

Preparation Methods

Reagent Selection and Reaction Conditions

  • Starting material : 4-Chlorophenylacetic acid or derivatives.

  • Activation : Triflylpyridinium reagent (DMAP-Tf) generates an acylpyridinium intermediate.

  • Cyclization : Reaction with tosylmethyl isocyanide (TosMIC) or ethyl isocyanoacetate at 40°C in dichloromethane (DCM).

  • Base : 4-Dimethylaminopyridine (DMAP) stoichiometrically enhances nucleophilic attack.

Key parameters :

ParameterValueRole
Temperature40°COptimizes cyclization kinetics
SolventDCMStabilizes ionic intermediates
Reaction time30 min–3 hSubstrate-dependent completion

This method achieves yields >80% for sterically hindered substrates, making it suitable for synthesizing the 2-(4-chlorophenyl)-5-methyloxazole fragment.

Introduction of the Sulfinyl Acetamide Side Chain

The sulfinyl group (-S(O)-) is introduced via oxidation of a sulfide precursor. This step requires careful control to avoid over-oxidation to sulfone (-SO₂-).

Sulfide Intermediate Preparation

The oxazole methyl group is functionalized with a thioacetamide moiety through nucleophilic substitution:

  • Mercaptan alkylation : React 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole with mercaptoacetic acid in the presence of a base (e.g., K₂CO₃).

  • Amide coupling : Convert the thioacetic acid to acetamide using N-(1,3-benzodioxol-5-ylmethyl)amine and a coupling agent (e.g., EDC/HOBt).

Critical considerations :

  • Stereochemistry : The sulfinyl group introduces a chiral center. Racemic mixtures are common unless chiral auxiliaries or asymmetric oxidation is employed.

  • Protection strategies : Temporary protection of the benzodioxole moiety (e.g., acetylation) may prevent side reactions during coupling.

Oxidation to Sulfinyl Group

Meta-chloroperbenzoic acid (mCPBA) in DCM at 0°C selectively oxidizes sulfide to sulfoxide:
R-S-CH2CO-NH-R’+mCPBAR-S(O)-CH2CO-NH-R’+mCBA\text{R-S-CH}_2\text{CO-NH-R'} + \text{mCPBA} \rightarrow \text{R-S(O)-CH}_2\text{CO-NH-R'} + \text{mCBA}
Optimization data :

Oxidizing agentTemperatureYield (%)Purity (%)
mCPBA0°C9298
H₂O₂/NaHCO₃RT6585

Coupling of Benzodioxole and Oxazole Fragments

The final assembly involves linking the N-(1,3-benzodioxol-5-ylmethyl)amine to the sulfinyl acetamide-oxazole intermediate.

Reductive Amination Approach

  • Aldehyde formation : Oxidize 1,3-benzodioxole-5-methanol to the corresponding aldehyde using Dess-Martin periodinane.

  • Condensation : React with the sulfinyl acetamide-oxazole intermediate under Dean-Stark conditions to form an imine.

  • Reduction : Sodium borohydride (NaBH₄) in methanol reduces the imine to the secondary amine.

Procedure excerpt :

"To a solution of N-(1,3-benzodioxol-5-ylmethyl)amine (1.2 equiv) in dry DCM, add the sulfinyl acetamide-oxazole aldehyde (1.0 equiv) and catalytic p-toluenesulfonic acid. Reflux under nitrogen with molecular sieves for 18 h, followed by NaBH₄ reduction at 0°C".

Yield improvement strategies :

  • Use of molecular sieves to absorb water, shifting equilibrium toward imine formation.

  • Stepwise temperature control (reflux → 0°C) minimizes side reactions.

Purification and Characterization

Final purification ensures removal of unreacted starting materials and byproducts.

Chromatographic Techniques

  • Normal-phase silica chromatography : Elute with n-hexane/ethyl acetate gradients (70:30 → 50:50).

  • HPLC : Reverse-phase C18 column with acetonitrile/water (0.1% TFA) for enantiomeric resolution (if applicable).

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 6.8–7.3 ppm (aromatic protons of benzodioxole and chlorophenyl).

    • δ 3.1–3.5 ppm (methylene groups adjacent to sulfoxide).

  • MS (ESI+) : m/z 415.1 [M+H]⁺.

Scalability and Industrial Adaptations

Gram-scale synthesis is feasible using continuous flow reactors:

  • Oxazole cyclization : Tubular reactor with immobilized DMAP-Tf.

  • Oxidation : Cascade flow system with in-line quenching to prevent over-oxidation.

Cost-reduction measures :

  • Recycle DMAP via aqueous extraction (≥90% recovery).

  • Replace mCPBA with catalytic KHSO₅ and Mn(III) salen complexes for greener oxidation.

Q & A

Q. What are the key synthetic steps for synthesizing this compound, and how are intermediates characterized?

The synthesis involves:

  • Step 1 : Preparation of the benzodioxole and oxazole intermediates.
  • Step 2 : Coupling via sulfinylacetamide linkage under controlled pH and temperature (DMF or THF as solvents, 50–80°C).
  • Step 3 : Oxidation of the thioether to sulfinyl group using oxidizing agents like mCPBA.

Q. Characterization methods :

  • Nuclear Magnetic Resonance (NMR) : Confirms functional groups and structural integrity (e.g., benzodioxole protons at δ 6.7–6.9 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 485.5) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) .

Q. Which analytical techniques are critical for confirming the compound’s stability under varying conditions?

  • pH Stability : Use buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
  • Thermal Stability : Thermogravimetric analysis (TGA) at 25–150°C and differential scanning calorimetry (DSC) to detect melting points or decomposition .
  • Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfinyl group formation to maximize yield and minimize side products?

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance oxidation efficiency .
  • Temperature Control : Maintain 0–5°C during oxidation to prevent over-oxidation to sulfone byproducts .
  • Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize reaction pathways (e.g., ICReDD’s reaction path search methods) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

  • Orthogonal Assays : Validate activity using both fluorescence-based and radiometric enzyme assays .
  • Purity Reassessment : Confirm compound integrity via LC-MS to rule out degradation artifacts .
  • Target Specificity : Perform competitive binding assays with known inhibitors to verify selectivity .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to purified enzymes/receptors .
  • Molecular Dynamics (MD) Simulations : Model ligand-protein interactions over 100+ ns trajectories to identify critical binding residues .
  • Mutagenesis Studies : Validate computational predictions by altering key amino acids in the target protein .

Q. How can structure-activity relationship (SAR) studies be designed to probe the roles of the benzodioxole and oxazole moieties?

  • Analog Synthesis : Replace benzodioxole with catechol or oxazole with thiazole and test activity .
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify essential hydrogen-bonding and hydrophobic features .
  • Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays (e.g., COX-2 or CYP450 isoforms) .

Q. What strategies mitigate challenges in scaling up synthesis while preserving stereochemical integrity?

  • Continuous Flow Reactors : Improve mixing and heat transfer for oxidation steps, reducing racemization risks .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression .
  • Chiral Chromatography : Use preparative HPLC with chiral columns to isolate enantiopure product .

Q. How can computational methods predict metabolic pathways and potential toxicities of this compound?

  • ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability, CYP450 interactions, and hERG inhibition .
  • Metabolite Identification : Simulate Phase I/II metabolism using GLORYx or BioTransformer .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks .

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